Oxandrolone 17-Sulfate is a synthetic anabolic steroid derived from dihydrotestosterone. It is primarily utilized in clinical settings to promote weight gain in patients recovering from severe trauma, chronic infections, or extensive surgeries. Additionally, it aids in treating bone pain associated with osteoporosis and supports growth in children with Turner syndrome. The compound is marketed under various trade names, including Oxandrin and Anavar. It is classified as an androgen and anabolic steroid, with a notable pharmacokinetic profile characterized by high oral bioavailability and significant protein binding capabilities .
The synthesis of Oxandrolone 17-Sulfate generally involves the modification of the dihydrotestosterone structure. The compound is synthesized through a series of chemical reactions that include:
These modifications enhance the anabolic properties of the steroid while reducing its androgenic effects, making it suitable for use in women and children .
Oxandrolone 17-Sulfate has a complex molecular structure characterized by:
The unique structural modifications contribute to its distinct pharmacological properties, including resistance to metabolic inactivation by enzymes such as 3α-hydroxysteroid dehydrogenase .
Oxandrolone undergoes various chemical reactions that are crucial for its activity and metabolism:
Oxandrolone exerts its effects primarily through interaction with androgen receptors located in target tissues. The mechanism involves:
The physical and chemical properties of Oxandrolone 17-Sulfate include:
These properties are essential for formulating effective pharmaceutical preparations .
Oxandrolone has several scientific applications:
Due to its favorable anabolic-to-androgenic ratio, it remains popular among bodybuilders and athletes despite regulatory scrutiny regarding its use .
Oxandrolone, the parent compound of oxandrolone 17-sulfate, was first synthesized in 1962 as a synthetic testosterone analog designed to maximize anabolic effects while minimizing androgenic activity [4] [5]. The development of its sulfated derivatives emerged from metabolic studies in the late 20th century, when researchers identified sulfate conjugation as a major metabolic pathway for androgenic steroids. Oxandrolone 17-sulfate specifically was characterized as a phase II metabolite through investigations of oxandrolone's biotransformation in humans, with its deuterated analog (Oxandrolone 17-Sulfate-D₃) later developed as an internal standard for mass spectrometry-based bioanalysis [1] [2]. The discovery of 17-sulfate conjugation represented a significant advancement in understanding oxandrolone's metabolic fate, distinct from other testosterone derivatives that primarily undergo glucuronidation or hydroxylation.
Oxandrolone 17-sulfate (C₁₉H₃₀O₆S) features an unusual sulfate esterification at the 17β-hydroxy group, a modification that profoundly alters its physicochemical properties compared to unconjugated oxandrolone. The molecular weight of the deuterated variant (C₁₉H₂₇D₃O₆S) is 389.52 g/mol [2]. Key structural characteristics include:
Table 1: Structural Comparison of Oxandrolone and Its 17-Sulfate Metabolite
Characteristic | Oxandrolone | Oxandrolone 17-Sulfate |
---|---|---|
Molecular Formula | C₁₉H₃₀O₃ | C₁₉H₃₀O₆S |
Molecular Weight | 306.446 g/mol | 386.50 g/mol |
C17 Functionalization | 17β-hydroxy group | 17β-sulfate ester |
Polarity | Lipophilic | Highly hydrophilic |
Diagnostic Ions (m/z) | 307.2127 [M+H]⁺ | 307→271 (post-hydrolysis) |
Sulfation represents a critical detoxification pathway for androgenic steroids, primarily occurring in hepatic and renal tissues. For oxandrolone, 17-sulfate conjugation serves three principal biochemical functions:
The sulfation pathway exhibits saturation kinetics at therapeutic oxandrolone doses, explaining the nonlinear pharmacokinetics observed in burn patients receiving high-dose therapy [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0